molecular formula C26H24ClN3O6 B11436336 N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide

N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Cat. No.: B11436336
M. Wt: 509.9 g/mol
InChI Key: PRDFBMMTMKJXOV-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)-2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide (molecular formula: C₂₆H₂₄ClN₃O₆, molecular mass: 509.94 g/mol) is a quinazolinone derivative featuring a 3,4,5-trimethoxyphenyl group at the 3-position of the quinazoline-dione core and a 2-chlorobenzyl-substituted acetamide side chain . The compound’s structural complexity arises from the fusion of a quinazoline-dione scaffold, known for its pharmacological versatility, with a 3,4,5-trimethoxyphenyl moiety—a substituent frequently associated with microtubule disruption in anticancer agents .

Properties

Molecular Formula

C26H24ClN3O6

Molecular Weight

509.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)quinazolin-1-yl]acetamide

InChI

InChI=1S/C26H24ClN3O6/c1-34-21-12-17(13-22(35-2)24(21)36-3)30-25(32)18-9-5-7-11-20(18)29(26(30)33)15-23(31)28-14-16-8-4-6-10-19(16)27/h4-13H,14-15H2,1-3H3,(H,28,31)

InChI Key

PRDFBMMTMKJXOV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

Biological Activity

N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a complex chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its synthesis, pharmacological properties, and case studies.

Chemical Structure and Synthesis

The compound features a quinazolinone scaffold known for its diverse biological properties. The synthesis of quinazolinone derivatives typically involves the condensation of various aromatic amines with carbonyl compounds, followed by cyclization reactions. For instance, trimethoxyanilides based on 4(3H)-quinazolinone scaffolds have been reported to exhibit significant antitumor activity .

Antitumor Activity

Research indicates that derivatives of quinazolinones, including the compound , have shown promising antitumor properties. A study on trimethoxyanilides derived from 4(3H)-quinazolinones demonstrated effective cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes involved in tumor proliferation and survival .

Antimicrobial Properties

Quinazolinone derivatives are also recognized for their antimicrobial activities. A series of studies have highlighted that compounds with similar structural motifs exhibit significant antibacterial and antifungal effects. For example, compounds with chloro or hydroxy substituents have shown enhanced activity against both gram-positive and gram-negative bacteria as well as fungi .

The precise mechanisms through which this compound exerts its biological effects are under investigation. However, it is hypothesized that the quinazolinone core may interact with various biological targets such as:

  • Enzymes : Inhibition of enzymes involved in cancer cell metabolism.
  • Receptors : Modulation of receptor activity linked to inflammation and infection.

Case Studies and Research Findings

A notable study evaluated a series of quinazolinone derivatives for their antitumor efficacy. The findings suggested that modifications in the substituents significantly impacted their biological activity. Specifically, compounds with methoxy groups demonstrated increased potency against certain cancer cell lines compared to their unsubstituted counterparts .

Comparative Biological Activity Table

CompoundActivity TypeTargetReference
This compoundAntitumorVarious cancer cell lines
6-Iodo-2-phenylquinazolin-4(3H)-oneAntimicrobialGram-positive and gram-negative bacteria
1-substituted-2,3-dihydroquinazolin-4(1H)-oneCholinesterase inhibitorEnzymatic pathways

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. A study focused on similar quinazoline derivatives demonstrated their effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus . The mechanism of action often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.

Anticancer Properties

Quinazoline derivatives have been extensively researched for their anticancer potential. The compound has shown promise in inhibiting tumor growth in vitro and in vivo models. For instance, derivatives have been tested against human cancer cell lines, revealing cytotoxicity and the ability to induce apoptosis .

Antitubercular Activity

The compound's structural features suggest potential antitubercular activity. In vitro studies have shown that certain quinazoline derivatives can inhibit the growth of Mycobacterium tuberculosis. The mechanism may involve targeting specific mycobacterial enzymes essential for survival .

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various quinazoline derivatives against common pathogens. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting strong potential for further development as antimicrobial agents .

Case Study 2: Anticancer Activity

In a study published in RSC Advances, researchers synthesized several quinazoline derivatives and tested them against different cancer cell lines. One derivative showed a significant reduction in cell viability at low concentrations, indicating its potential as a lead compound for anticancer drug development .

Comparative Analysis of Related Compounds

Compound NameStructure TypeAntimicrobial ActivityAnticancer Activity
N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamideQuinazolineYesYes
2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamidesBenzimidazoleModerateYes
Pyrido[2,3-d]pyrimidine derivativesPyrimidineYesModerate

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to structurally related quinazolinone and acetamide derivatives (Table 1). Key differences include:

  • Substituents on the Quinazoline Core : The 3,4,5-trimethoxyphenyl group distinguishes the target compound from analogs like N-(4-Chlorophenyl)-2-((4-oxo-3-(3,4,5-trimethoxybenzyl)-3,4-dihydroquinazolin-2-yl)thio)propanamide (Compound 14, ), which replaces the acetamide with a thio-propanamide chain and retains the 3,4,5-trimethoxybenzyl group .
  • Chlorinated Aromatic Groups : Derivatives such as N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide () feature dichlorophenyl substituents, which have demonstrated anticonvulsant activity in rodent models, suggesting that halogenation patterns critically modulate target specificity .
  • Heterocyclic Modifications: Compounds like 2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)acetamide (AJ5d, ) incorporate thiazolidinone rings, which may enhance hydrogen-bonding interactions with biological targets .

Table 1. Structural and Functional Comparison of Quinazolinone Derivatives

Compound Name Molecular Formula Key Substituents/Modifications Biological Activity Reference
Target Compound C₂₆H₂₄ClN₃O₆ 3,4,5-Trimethoxyphenyl, 2-chlorobenzyl Not reported
Compound 14 () C₂₇H₂₄ClN₃O₅S 3,4,5-Trimethoxybenzyl, thio-propanamide In vitro antitumour activity
AJ5d () C₂₄H₁₉ClFN₃O₃S₂ 4-Fluorophenyl, thiazolidinone-thioacetamide Not reported
N-[(2,4-Dichlorophenyl)methyl] derivative C₁₇H₁₂Cl₂N₂O₃ 2,4-Dichlorobenzyl Anticonvulsant
Oxadiazole derivative () C₂₀H₂₀N₄O₅S 1,3,4-Oxadiazole, 3,4,5-trimethoxyphenyl Antimicrobial

Physicochemical Properties

  • Hydrogen-Bonding Capacity : Thio-containing derivatives (e.g., Compound 14) exhibit higher polar surface areas due to sulfur’s electronegativity, which could improve solubility but reduce membrane permeability compared to the target compound .

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